

A Comparative Analysis of CCR5 Binding Affinity: Aplaviroc vs. Maraviroc

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Compound of Interest		
Compound Name:	Aplaviroc	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CCR5 binding affinities of two prominent CCR5 antagonists, **Aplaviroc** and Maraviroc. Both small molecules were developed as entry inhibitors for the treatment of HIV-1 infection by targeting the host cell's C-C chemokine receptor type 5 (CCR5), a critical co-receptor for viral entry. While Maraviroc has seen clinical success and regulatory approval, **Aplaviroc**'s development was halted due to safety concerns. [1] This guide delves into the quantitative binding data, experimental methodologies, and mechanistic pathways to offer a comprehensive understanding of their interactions with CCR5.

Quantitative Comparison of Binding Affinity

The binding affinity and kinetics of **Aplaviroc** and Maraviroc to the CCR5 receptor have been characterized in multiple studies. The following table summarizes key quantitative data from a comparative analysis, providing a direct look at their binding properties under similar experimental conditions.



Compound	Dissociation Constant (Kd) (nM)	Dissociation Half- life (t1/2) (hours)	Antiviral Activity (IC50 against R5- HIV-1) (nM)
Maraviroc	0.18 ± 0.02	7.5 ± 0.7	~2.0 (geometric mean IC90)[2]
Aplaviroc	Not directly compared in the same study	24 ± 3.6 (at 22°C)	0.2 to 0.6[3]

Data from Gonsiorek et al., 2006, unless otherwise noted.[4][5]

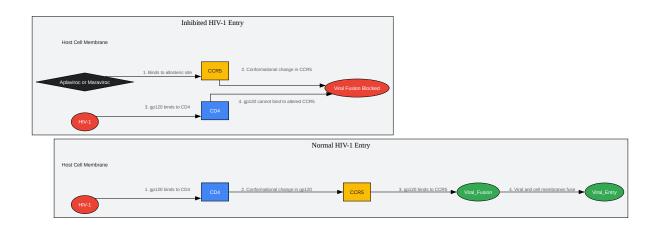
Mechanism of Action: Allosteric Inhibition of CCR5

Both **Aplaviroc** and Maraviroc function as non-competitive, allosteric antagonists of the CCR5 receptor.[6][7] They do not directly compete with the HIV-1 envelope glycoprotein gp120 for its binding site on the receptor. Instead, they bind to a hydrophobic pocket within the transmembrane helices of CCR5.[8][9] This binding event induces a conformational change in the receptor, altering its three-dimensional structure. As a result, the gp120 binding site on the extracellular loops of CCR5 is modified, preventing the virus from effectively docking and initiating the fusion process required for cell entry.[8][10]

Signaling Pathway of HIV-1 Entry and its Inhibition

The following diagram illustrates the normal entry pathway of R5-tropic HIV-1 and how CCR5 antagonists like **Aplaviroc** and Maraviroc intervene.





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HIV-1 entry and its allosteric inhibition by CCR5 antagonists.

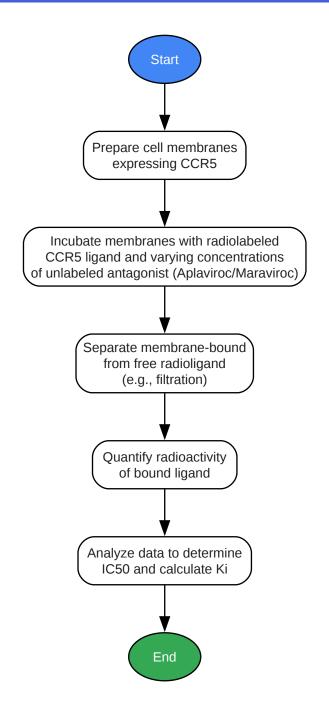
Experimental Protocols

The binding affinities of **Aplaviroc** and Maraviroc to CCR5 are typically determined using radioligand binding assays. These assays are fundamental in quantifying the interaction between a ligand (the drug) and its receptor.

Radioligand Binding Assay Workflow

The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of CCR5 antagonists.





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Workflow for a competitive radioligand binding assay.

Detailed Methodology: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound (**Aplaviroc** or Maraviroc) for the CCR5 receptor.



Materials:

- Cell membranes prepared from a cell line stably expressing human CCR5 (e.g., HEK293 or CHO cells).
- Radiolabeled CCR5 ligand (e.g., [125]]-MIP-1α, [3H]-Maraviroc, or [3H]-Vicriviroc).[4][5]
- Unlabeled test compounds (Aplaviroc and Maraviroc).
- Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 1 M NaCl).
- 96-well microplates.
- Glass fiber filters.
- · Scintillation counter.

Procedure:

- Membrane Preparation:
 - Culture cells expressing CCR5 to a high density.
 - Harvest the cells and wash with cold phosphate-buffered saline (PBS).
 - Lyse the cells using a hypotonic buffer and mechanical homogenization.
 - Centrifuge the lysate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed to pellet the cell membranes.
 - Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
- Binding Reaction:
 - In a 96-well plate, add the following to each well in triplicate:



- Assay buffer.
- A fixed concentration of the radiolabeled CCR5 ligand.
- A range of concentrations of the unlabeled test compound (e.g., 10^{-11} to 10^{-5} M).
- For total binding, add assay buffer instead of the test compound.
- For non-specific binding, add a high concentration of an unlabeled CCR5 ligand.
- Initiate the binding reaction by adding the prepared cell membranes to each well.
- Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium (e.g., 1-2 hours).
- Separation and Quantification:
 - Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
 - Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
 - Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

• Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of the test compound.
- Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- \circ Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation



constant.

Conclusion

Both **Aplaviroc** and Maraviroc are potent allosteric inhibitors of the CCR5 receptor, demonstrating high binding affinity in the nanomolar range. While direct, side-by-side comparisons of their dissociation constants (Kd) in the same study are limited, available data on their inhibitory concentrations and binding kinetics reveal them to be highly effective at disrupting the CCR5-gp120 interaction.[3][4] Maraviroc's slightly higher reported Kd is complemented by a slower dissociation rate for Vicriviroc, another CCR5 antagonist, suggesting that binding kinetics can be a nuanced indicator of in vivo efficacy.[5] The development of **Aplaviroc** was unfortunately terminated due to hepatotoxicity, highlighting the importance of safety profiles in drug development, even for compounds with promising in vitro activity.[1] The study of these molecules continues to provide valuable insights into the molecular pharmacology of CCR5 and the development of HIV entry inhibitors.

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